molecular formula C10H10INO2 B8015853 N-cyclopropyl-3-hydroxy-4-iodobenzamide

N-cyclopropyl-3-hydroxy-4-iodobenzamide

Cat. No.: B8015853
M. Wt: 303.10 g/mol
InChI Key: RBMFTLQGYXWWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-hydroxy-4-iodobenzamide is an organic compound with the molecular formula C10H10INO2 This compound features a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with additional hydroxyl and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-hydroxy-4-iodobenzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-hydroxy-4-iodobenzoic acid with an appropriate amine, such as cyclopropylamine, under conditions that facilitate amide bond formation. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced via a nucleophilic substitution reaction. Cyclopropylamine is reacted with the benzamide intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in N-cyclopropyl-3-hydroxy-4-iodobenzamide can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

  • Reduction: : The iodine substituent can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

  • Substitution: : The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaI (sodium iodide) or KCN (potassium cyanide) under appropriate conditions.

Major Products

    Oxidation: Formation of 3-oxo-4-iodobenzamide derivatives.

    Reduction: Formation of N-cyclopropyl-3-hydroxybenzamide.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-3-hydroxy-4-iodobenzamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

  • Biology: : The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

  • Industry: : The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-hydroxy-4-iodobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and iodine substituents can form hydrogen bonds and halogen bonds, respectively, with the active sites of these targets. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-hydroxy-4-chlorobenzamide
  • N-cyclopropyl-3-hydroxy-4-bromobenzamide
  • N-cyclopropyl-3-hydroxy-4-fluorobenzamide

Uniqueness

N-cyclopropyl-3-hydroxy-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The iodine substituent can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-3-hydroxy-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c11-8-4-1-6(5-9(8)13)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMFTLQGYXWWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.